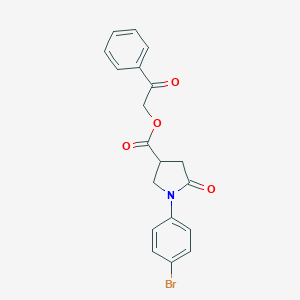![molecular formula C18H15N3O B271382 N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea, commonly known as QPU-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including cancer treatment, drug discovery, and neurodegenerative diseases. QPU-1 is a small molecule that has a unique structure, making it a promising candidate for developing new drugs. In
作用機序
The mechanism of action of QPU-1 involves the inhibition of DNA binding activity of transcription factors. Transcription factors are proteins that bind to specific DNA sequences and regulate gene expression. QPU-1 binds to the DNA binding domain of transcription factors and prevents them from binding to DNA, thereby inhibiting gene expression.
Biochemical and Physiological Effects
QPU-1 has been shown to have several biochemical and physiological effects. QPU-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. QPU-1 has also been shown to inhibit angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the significant advantages of QPU-1 is its unique structure, which makes it a promising candidate for developing new drugs. QPU-1 has also been shown to have good solubility and stability, making it a viable option for large-scale production. One of the limitations of QPU-1 is its low bioavailability, which limits its efficacy in vivo.
将来の方向性
There are several future directions for QPU-1 research. One of the significant areas of research is developing new derivatives of QPU-1 that have improved pharmacokinetic properties and enhanced efficacy. Another area of research is investigating the potential of QPU-1 as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. QPU-1 has also been shown to have potential applications in drug delivery systems, and further research in this area could lead to the development of new drug delivery systems that are more effective and efficient.
合成法
The synthesis of QPU-1 is a multi-step process that involves the reaction of 4-quinolinecarboxaldehyde with phenylboronic acid and subsequent coupling with N-(2-bromoethyl)benzamide. The final step involves the reaction of the intermediate product with urea to obtain QPU-1. The synthesis method has been optimized, and the yield of QPU-1 has been improved significantly, making it a viable option for large-scale production.
科学的研究の応用
QPU-1 has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas of research includes cancer treatment. QPU-1 has been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and prostate cancer. QPU-1 works by inhibiting the DNA binding activity of transcription factors, which are essential for cancer cell growth and survival.
Another area of research where QPU-1 has shown promise is drug discovery. QPU-1 has been used as a lead compound for developing new drugs that target various diseases. QPU-1 has been used as a template for designing new compounds that have improved pharmacokinetic properties and enhanced efficacy.
特性
製品名 |
N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea |
|---|---|
分子式 |
C18H15N3O |
分子量 |
289.3 g/mol |
IUPAC名 |
[4-[(E)-2-quinolin-4-ylethenyl]phenyl]urea |
InChI |
InChI=1S/C18H15N3O/c19-18(22)21-15-9-6-13(7-10-15)5-8-14-11-12-20-17-4-2-1-3-16(14)17/h1-12H,(H3,19,21,22)/b8-5+ |
InChIキー |
UKYWSEGWWZMQDV-VMPITWQZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=C(C=C3)NC(=O)N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)NC(=O)N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)

![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)

![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)


![2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)

